![molecular formula C17H12ClNO2 B3719397 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3719397.png)
2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione
Overview
Description
2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione, also known as CMI, is a synthetic compound that has been the subject of scientific research due to its potential use as a therapeutic agent. CMI belongs to the class of indandione derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of NF-κB signaling and the induction of oxidative stress. NF-κB is a transcription factor that plays a key role in regulating inflammation and immune responses. Inhibition of NF-κB signaling can lead to a reduction in the production of pro-inflammatory cytokines. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's antioxidant defenses. Induction of oxidative stress can lead to cell death and has been implicated in the anticancer effects of 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione.
Biochemical and Physiological Effects
Studies have shown that 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione can have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have antioxidant activity. In a study published in the journal Free Radical Biology and Medicine, 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione was shown to scavenge free radicals and protect against oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. However, one limitation is that the mechanism of action of 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several potential future directions for research on 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione. One area of research could focus on identifying the specific pathways by which 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione exerts its anti-inflammatory and anticancer effects. This could lead to the development of more targeted therapies for inflammatory diseases and cancer. Another area of research could focus on optimizing the synthesis method for 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione to improve its yield and purity. This could make it a more cost-effective option for large-scale production. Finally, research could focus on evaluating the safety and efficacy of 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione in clinical trials to determine its potential as a therapeutic agent.
Scientific Research Applications
2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been studied for its potential use in various therapeutic applications. One area of research has focused on its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione was shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests that 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Another area of research has focused on 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione's potential as an anticancer agent. In a study published in the Journal of Cellular Biochemistry, 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione was shown to induce apoptosis in human breast cancer cells. This suggests that 2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione may have potential as a chemotherapeutic agent for the treatment of breast cancer.
properties
IUPAC Name |
2-[(3-chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-14(18)7-4-8-15(10)19-9-13-16(20)11-5-2-3-6-12(11)17(13)21/h2-9,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTUYSZWWOXAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



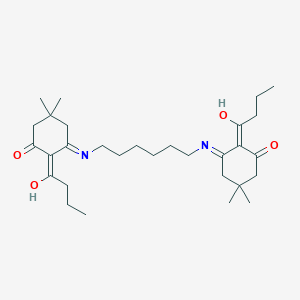
![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)
![2,2'-[1,4-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3719335.png)
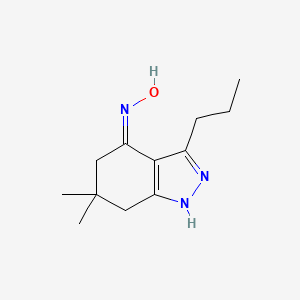
![5,5-dimethyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719340.png)
![3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-furandione](/img/structure/B3719346.png)
![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B3719358.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B3719366.png)
![2-methylbenzaldehyde [5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719376.png)
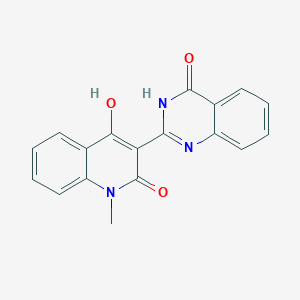
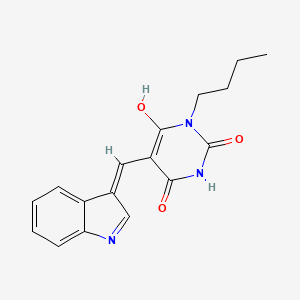
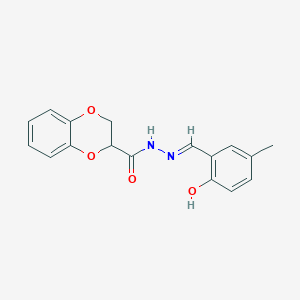

hydrazone](/img/structure/B3719416.png)